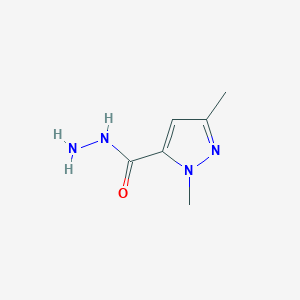
4-Amino-3',5'-dichlorobiphenyl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives is reported to be an environmentally friendly, rapid, and convenient one-pot ultrasound-promoted process . Similarly, the synthesis of diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids is described, starting from 3-(p-chlorophenyl)-4-oxo-valeric acid . These methods could potentially be adapted for the synthesis of 4-Amino-3',5'-dichlorobiphenyl.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the molecular structure of compounds. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was established using X-ray diffraction . The molecular structure of 4-amino-3(4-chlorophenyl) butanoic acid was also determined, and its vibrational spectra were analyzed . These studies provide insights into the molecular geometry and intermolecular interactions that could be expected for this compound.
Chemical Reactions Analysis
The reactivity of compounds with chlorophenyl and amino groups can be influenced by their molecular structure. For instance, the study of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one provides insights into the structure–reactivity relationship using conceptual density functional theory (DFT) . These findings can be extrapolated to predict the reactivity of this compound in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational spectra, hyperpolarizability, and thermodynamical properties of 4-amino-3(4-chlorophenyl) butanoic acid were computed and compared with experimental values . The thermal stability and absorption properties of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were characterized using various analytical techniques . These studies provide a framework for understanding the physical and chemical properties that could be expected for this compound.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
The molecular docking, vibrational, structural, electronic, and optical studies of compounds related to 4-Amino-3',5'-dichlorobiphenyl have been conducted. For example, investigations into 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid reveal its potential as a nonlinear optical material. Natural bond orbital (NBO) analysis indicates stability due to hyper-conjugative interactions and charge delocalization. This compound exhibits potential biological activities, including inhibition of Placenta growth factor (PIGF-1), indicating pharmacological importance (Vanasundari et al., 2018).
Synthesis and Anticancer Applications
Innovative synthesis methods, like ultrasound-promoted synthesis of novel derivatives, have been explored. These derivatives demonstrate significant in-vitro anticancer activities against various human tumor cell lines. Docking studies of these compounds have shown effective binding in the active site of the thymidylate synthase enzyme, a critical target in cancer therapy (Tiwari et al., 2016).
Environmental Applications
Compounds similar to this compound have been used in the development of antisera for environmental analysis. Antisera specific to chlorinated biphenyl species have been produced, enabling the potential for radioimmunoassays in environmental sampling, particularly for determining concentrations of Aroclors, which are mixtures of polychlorinated biphenyls (Luster et al., 1979).
Enzymatic and Metabolic Studies
Research on the enzymatic degradation of chlorobiphenyls has provided insights into how environmental contaminants are processed. For instance, studies on the biphenyl dioxygenase from Burkholderia xenovorans have shown how mutations in specific amino acids can influence the metabolite profile and degradation of chlorinated biphenyls, important for understanding the biodegradation of environmental pollutants (Barriault & Sylvestre, 2004).
Corrosion Inhibition
Investigations into corrosion inhibition properties of derivatives have been conducted. For example, 4-amino-1, 2,4-triazole derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in acidic media. This research is vital for industrial applications, particularly in materials science and engineering (Elbelghiti et al., 2016).
Chemical Interactions and Drug Design
Studies on the interaction of derivatives with DNA have been instrumental in understanding the structure and physical properties of DNA, which is crucial for drug design. For instance, a derivative of this compound showed a non-intercalative mode of interaction with DNA, a significant finding in the field of pharmacology and biochemistry (Dehkordi et al., 2015).
Safety and Hazards
“4-Amino-3’,5’-dichlorobiphenyl” is considered hazardous. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
4-(3,5-dichlorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELLSGLWKOTCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433415 | |
| Record name | 4-Amino-3',5'-dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405058-01-7 | |
| Record name | 4-Amino-3',5'-dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)

